molecular formula C17H12N2O2 B1599110 4,6-diphenylpyrimidine-2-carboxylic Acid CAS No. 6483-96-1

4,6-diphenylpyrimidine-2-carboxylic Acid

Cat. No. B1599110
CAS RN: 6483-96-1
M. Wt: 276.29 g/mol
InChI Key: DEAYYMLJCJMWHG-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving 4,6-diphenylpyrimidine-2-carboxylic Acid are not detailed in the retrieved data, pyrimidines are known to display a range of pharmacological effects .

Scientific Research Applications

Medicinal Chemistry

4,6-Diphenylpyrimidine-2-carboxylic Acid is a compound of interest in medicinal chemistry due to its potential as a building block for pharmaceuticals. Its structure allows for the synthesis of various derivatives that could be used in drug discovery and development. The compound’s carboxylic acid group, in particular, can be modified to create esters, amides, and other bioactive molecules that may interact with biological targets .

Agriculture

In the field of agriculture, 4,6-diphenylpyrimidine-2-carboxylic Acid could be explored for the development of new agrochemicals. Its pyrimidine core is a common motif in herbicides and insecticides. Research could focus on synthesizing derivatives that selectively target pests or weeds without affecting crops, potentially leading to more effective and environmentally friendly agricultural practices .

Material Science

The applications of 4,6-diphenylpyrimidine-2-carboxylic Acid in material science could be quite broad, ranging from the development of organic semiconductors to the creation of novel polymers. Its aromatic structure and ability to form stable pi-pi interactions make it a candidate for creating materials with specific electronic properties, which could be useful in the production of LEDs, solar cells, and other electronic devices.

Environmental Science

Environmental science could benefit from the use of 4,6-diphenylpyrimidine-2-carboxylic Acid in the synthesis of sensors and detectors for environmental pollutants. The compound’s structure could be functionalized to react with specific contaminants, changing color or fluorescence in their presence, thus allowing for the detection and monitoring of harmful substances in the environment .

Biochemistry

In biochemistry, 4,6-diphenylpyrimidine-2-carboxylic Acid might be used as a precursor for compounds that can interact with enzymes or receptors. By modifying the compound to mimic the structure of natural substrates or ligands, researchers could study enzyme mechanisms or receptor-ligand interactions, which could lead to a better understanding of various biological processes .

Pharmacology

Pharmacologically, 4,6-diphenylpyrimidine-2-carboxylic Acid could be instrumental in the design of new drugs. Its core structure is similar to that of many pharmacologically active compounds, and it could serve as a starting point for the synthesis of molecules with potential therapeutic effects against a range of diseases, including cancer, cardiovascular diseases, and neurological disorders .

properties

IUPAC Name

4,6-diphenylpyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2/c20-17(21)16-18-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-11H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAYYMLJCJMWHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70398360
Record name 2-Pyrimidinecarboxylic acid, 4,6-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-diphenylpyrimidine-2-carboxylic Acid

CAS RN

6483-96-1
Record name 2-Pyrimidinecarboxylic acid, 4,6-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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